molecular formula C21H20N2O B399937 5,6-dihydrospiro(8H-isoquino[1,2-b]quinazoline-6,1'-cyclohaexane)-8-one

5,6-dihydrospiro(8H-isoquino[1,2-b]quinazoline-6,1'-cyclohaexane)-8-one

Cat. No.: B399937
M. Wt: 316.4g/mol
InChI Key: QOMLWUGYYCHMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one is a complex heterocyclic compound that features a spiro linkage between an isoquinoline and a quinazoline moiety

Preparation Methods

The synthesis of 8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one typically involves the condensation of isoquinoline derivatives with quinazoline precursors under specific reaction conditions. One common method includes the use of hydrazine hydrate and orthoformic acid ethyl ester, which facilitates the formation of the spiro linkage . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one can be compared to other spirocyclic compounds, such as:

The uniqueness of 8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4g/mol

IUPAC Name

spiro[5H-isoquinolino[1,2-b]quinazoline-6,1'-cyclohexane]-8-one

InChI

InChI=1S/C21H20N2O/c24-20-17-10-4-5-11-18(17)22-19-16-9-3-2-8-15(16)14-21(23(19)20)12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2

InChI Key

QOMLWUGYYCHMTJ-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=NC5=CC=CC=C5C(=O)N24

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=NC5=CC=CC=C5C(=O)N24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.